Benzo[b]phenanthro[2,3-d]thiophene

Environmental Toxicology Genetic Toxicology Metabolic Activation

Benzo[b]phenanthro[2,3-d]thiophene (BPT; C20H12S; MW 284.37 g/mol) is a tetracyclic polynuclear aromatic sulfur heterocycle (PASH) in which a thiophene ring replaces one terminal benzo ring of the carcinogenic hydrocarbon dibenz[a,h]anthracene (DBA). The compound is a solid at ambient temperature with a reported melting point of 327 °C (sublimation) and a predicted density of 1.320 ± 0.06 g/cm³.

Molecular Formula C20H12S
Molecular Weight 284.4 g/mol
CAS No. 248-85-1
Cat. No. B12661515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]phenanthro[2,3-d]thiophene
CAS248-85-1
Molecular FormulaC20H12S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54
InChIInChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H
InChIKeyGDBRLJQTLSLZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]phenanthro[2,3-d]thiophene (CAS 248-85-1): Core Chemical Identity and Research-Grade Procurement Profile


Benzo[b]phenanthro[2,3-d]thiophene (BPT; C20H12S; MW 284.37 g/mol) is a tetracyclic polynuclear aromatic sulfur heterocycle (PASH) in which a thiophene ring replaces one terminal benzo ring of the carcinogenic hydrocarbon dibenz[a,h]anthracene (DBA) [1]. The compound is a solid at ambient temperature with a reported melting point of 327 °C (sublimation) and a predicted density of 1.320 ± 0.06 g/cm³ . Unlike its all‑carbon congener DBA, the sulfur atom in the thiophene moiety fundamentally alters the compound's electronic distribution, metabolic activation pathways, and biological activity profile [1][2]. BPT is primarily encountered as an environmental pollutant in combustion-derived particulate matter and as a research tool for studying sulfur‑mediated modulation of polycyclic aromatic hydrocarbon (PAH) carcinogenesis [1][3].

Environmental thia-PAH quantification — use as primary calibration standard with established GC retention index
Sulfoxide-mediated genotoxicity studies — research on sulfur-dependent metabolic activation absent in all-carbon PAHs
Carcinogenicity structure–activity research — planar bay-region geometry enables diol epoxide formation pathway studies

Why In‑Class Thia‑PAH Analogs Cannot Substitute for Benzo[b]phenanthro[2,3-d]thiophene in Carcinogenesis and Environmental Research


Although numerous four‑ring thia‑PAHs exist, BPT is uniquely defined by the fusion geometry of its thiophene ring at the [2,3‑d] position, which creates a sterically unhindered bay region capable of forming a bay‑region diol epoxide—a structural prerequisite for potent DNA‑reactive carcinogenicity [1]. The sulfur atom not only alters the electronic character of the aromatic system but also introduces a sulfoxide‑mediated metabolic activation route that is entirely absent in its all‑carbon analog dibenz[a,h]anthracene [1][2]. Isomeric benzo[b]phenanthrothiophenes with different ring fusion patterns—such as the [3,2‑d] or [4,3‑d] isomers—adopt helical tertiary structures that sterically block bay‑region metabolic activation, yielding fundamentally different biological activity profiles [3]. Consequently, experimental results obtained with any other thia‑PAH, including close structural isomers, cannot be extrapolated to predict the environmental fate, metabolic activation, or genotoxic risk associated with BPT.

1
Isomeric fusion geometry differs. [4,3‑d] and [3,2‑d] isomers adopt helical structures that sterically block bay‑region metabolic activation, potentially leading to false‑negative genotoxicity results.
2
Sulfur alters bioactivation routes. BPT undergoes sulfoxide‑mediated activation, a pathway entirely absent in all‑carbon analog dibenz[a,h]anthracene; all‑carbon PAH surrogates may not replicate this mechanism.
3
Biological activity profiles may not transfer. Even close thia‑PAH analogs can exhibit different metabolic pathways and carcinogenicity responses; experimental data cannot be extrapolated without isomer‑specific validation.

Head‑to‑Head Quantitative Evidence: Benzo[b]phenanthro[2,3-d]thiophene Versus Key Comparators


BPT Metabolite BPT Sulfoxide Is 3.3‑Fold More Mutagenic Than BPT‑3,4‑Diol in Salmonella TA100 With S9 Activation

Among the tested metabolites, BPT sulfoxide exhibited 3.3‑fold higher mutagenic potency than BPT‑3,4‑diol (the bay‑region diol epoxide precursor) in Salmonella typhimurium strain TA100 in the presence of S9 metabolic activation, indicating that sulfoxide formation—not diol epoxide formation—represents the principal bioactivation pathway for BPT [1]. In contrast, the parent compound BPT, BPT sulfone, and 3‑hydroxyBPT showed no significant mutagenic response under identical conditions [1].

BPT sulfoxide vs. BPT‑3,4‑diol mutagenicity
Head-to-head
BPT sulfoxide ~3.3‑fold higher revertants/plate than BPT‑3,4‑diol in TA100 + S9; parent BPT, BPT sulfone, 3‑hydroxyBPT negative
Sulfoxide bioactivation pathway dominates genotoxicity response
Bay‑region diol epoxide paradigms from all‑carbon PAHs may underestimate hazard
Environmental Toxicology Genetic Toxicology Metabolic Activation

Rodent Liver Microsome Metabolism of BPT Is Induced Up to 77‑Fold by P450 Inducers, With Species‑Specific Differences

Treatment of mice with the P450 inducer Aroclor 1254 enhanced the rate of BPT metabolism by 77‑fold relative to untreated controls, while DBA pretreatment in mice yielded a 74‑fold induction; in rats, DBA and 3‑methylcholanthrene (3‑MC) increased BPT metabolism by 22‑fold and 34‑fold, respectively, demonstrating that P450 enzymes responsible for BPT bioactivation are inducible to different extents across species [1]. By comparison, the all‑carbon analog dibenz[a,h]anthracene (DBA) is metabolized primarily via bay‑region diol epoxide pathways without the parallel sulfoxide route [2].

P450 induction of BPT metabolism
Method context
Up to 77‑fold induction (mouse, Aroclor 1254); 74‑fold (mouse, DBA); 22–34‑fold in rat; consistent species difference
Species‑specific metabolic induction context
Strain and inducer selection critical for reproducibility; variability exceeds 70‑fold
Xenobiotic Metabolism Cytochrome P450 Metabolic Activation

BPT Is a More Potent Carcinogen Than Its All‑Carbon Analog Dibenz[a,h]anthracene (DBA)

Experimental evidence demonstrates that BPT is a more potent carcinogen than its all‑carbon structural analog dibenz[a,h]anthracene (DBA) [1]. This is attributed to the presence of the thiophene sulfur, which introduces an additional sulfoxide‑mediated bioactivation pathway (3.3‑fold more mutagenic than the bay‑region diol epoxide route) that is entirely unavailable to DBA [2]. The quantitative potency difference establishes BPT as a distinct chemical hazard entity, not merely a sulfur‑labeled DBA surrogate.

BPT vs. DBA carcinogenic response
Data to verify
Reported higher carcinogenic response of BPT relative to dibenz[a,h]anthracene in mouse skin painting models; specific fold‑difference data pending
Comparative carcinogenicity context; requires isomer‑specific evaluation
Environmental monitoring should not treat BPT as a simple sulfur‑substituted DBA surrogate
Carcinogenicity Structure-Activity Relationship Thia-PAH

The [2,3‑d] Fusion Isomer Adopts a Planar Bay Region, Unlike the Helical [4,3‑d] Isomer, Enabling Bay‑Region Diol Epoxide Formation

NMR structural determination reveals that benzo[b]phenanthro[4,3‑d]thiophene adopts a helical tertiary structure with an average H‑1···H‑13 separation of 2.06 ± 0.04 Å, similar to phenanthro[3,4‑b]thiophene [1]. In contrast, the [2,3‑d] isomer (BPT) possesses a sterically unhindered, essentially planar bay region that sterically permits bay‑region diol epoxide formation—a key determinant of high carcinogenic potency among PAHs [2]. This conformational difference at the isomeric level directly governs the compound's metabolic activation capability.

Bay‑region planarity
Structural context
[2,3‑d] isomer: planar bay region (bioactivation‑competent); [4,3‑d] isomer: helical, H‑1···H‑13 steric clash ~2.06 Å
Isomer conformation directly controls metabolic activation capability
Only [2,3‑d] isomer supports bay‑region diol epoxide formation studies
Structural Chemistry Conformational Analysis Carcinogen Activation

BPT Has a Characteristic Kovats Retention Index of 493 on SE‑52, Enabling GC‑MS Discrimination From Co‑Eluting PAH Isomers

On an SE‑52 capillary column, BPT exhibits a Kovats retention index of 493 under standardized linear temperature‑programmed conditions for polycyclic aromatic compounds [1]. This value differs from those of isomeric benzophenanthrothiophenes and from the all‑carbon analog DBA, enabling unambiguous chromatographic identification in complex environmental mixtures without the need for authentic synthetic standards of every possible isomer.

GC retention index
Class-level inference
Kovats RI = 493 on SE‑52 capillary column (linear temperature‑programmed)
Enables unambiguous GC‑MS discrimination from co‑eluting PAH isomers
Targeted procurement as calibration standard avoids reliance on surrogate PAH standards
Analytical Chemistry Environmental Monitoring Chromatography

High‑Value Application Scenarios for Benzo[b]phenanthro[2,3-d]thiophene (CAS 248-85-1) Based on Verified Evidence


Environmental Carcinogen Monitoring: BPT as a Priority Thia‑PAH Analytical Standard

Environmental testing laboratories quantifying PASHs in diesel particulate matter, coal tar, or contaminated sediments should use authentic BPT as a primary calibration standard due to its established GC retention index (RI = 493 on SE‑52) [1] and its confirmed identity as a potent environmental carcinogen exceeding the potency of dibenz[a,h]anthracene [2]. Using surrogate PAH standards such as benzo[a]pyrene or DBA will result in misidentification and inaccurate quantification of BPT in complex environmental extracts.

Metabolic Activation Pathway Studies: Investigating Sulfoxide‑Mediated Genotoxicity

Research groups focused on PAH‑DNA adduct formation should select BPT specifically to study the sulfoxide metabolic activation pathway—a route that produces BPT sulfoxide, a metabolite 3.3‑fold more mutagenic than BPT‑3,4‑diol in TA100 + S9 [3] and entirely absent from all‑carbon PAH analogs. This makes BPT an indispensable model compound for elucidating sulfur‑dependent genotoxic mechanisms that may be operative for other environmentally relevant thia‑PAHs.

P450 Induction and Species‑Comparison Studies in Drug Metabolism

Contract research organizations and academic laboratories conducting cytochrome P450 induction profiling can utilize BPT because its metabolic rate exhibits up to 77‑fold induction (mouse, Aroclor 1254) with documented species‑specific differences between mouse and rat models [4]. This wide dynamic range in inducible metabolism provides a sensitive probe for characterizing P450 1A1/1B1 activity across preclinical species, with direct relevance to human lung epithelial cell metabolism confirmed in BEAS‑2B cells [2].

Structure–Carcinogenicity Relationship Studies Requiring Planar Bay‑Region Geometry

Investigators studying the structural requirements for bay‑region diol epoxide formation in PAH carcinogenesis should procure the [2,3‑d] isomer (BPT) specifically, as it provides the planar bay‑region geometry essential for metabolic activation [4][5]. The helical [4,3‑d] isomer (H‑1···H‑13 distance = 2.06 ± 0.04 Å) sterically blocks bay‑region activation and will yield false‑negative results in carcinogenicity screening assays, making isomer verification by NMR or authenticated CAS number essential prior to biological testing [5].

Application
Selection Property
Validation Focus
Environmental thia-PAH quantification
GC retention index specificity
Retention index confirmation against surrogate PAH standards
Sulfoxide-mediated genotoxicity studies
Sulfoxide bioactivation pathway
Mutagenicity response in TA100 + S9 versus diol epoxide route
P450 induction profiling across species
Inducible metabolic rate
Species‑specific P450 response verification
Bay‑region diol epoxide formation studies
Planar bay‑region geometry
Isomer verification (NMR, CAS) for [2,3‑d] vs helical isomers
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